molecular formula C10H20N2O2 B7986256 (R)-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone

(R)-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone

Cat. No.: B7986256
M. Wt: 200.28 g/mol
InChI Key: KJUZTEXCPBSFLP-SNVBAGLBSA-N
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Description

®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone is a chiral compound with a piperidine ring substituted with a hydroxyethyl and methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Substitution Reactions: The hydroxyethyl and methylamino groups are introduced through nucleophilic substitution reactions. For example, the hydroxyethyl group can be introduced using ethylene oxide under basic conditions, while the methylamino group can be introduced using methylamine.

    Chiral Resolution: The chiral center is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

Industrial production of ®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with biological targets such as receptors and enzymes.

    Industrial Chemistry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups allow it to form hydrogen bonds and electrostatic interactions with receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone: The enantiomer of the compound, which may have different biological activity.

    1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)propanone: A similar compound with a propanone group instead of an ethanone group.

    1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)butanone: A similar compound with a butanone group instead of an ethanone group.

Uniqueness

®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone is unique due to its specific chiral configuration and the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3R)-3-[2-hydroxyethyl(methyl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(14)12-5-3-4-10(8-12)11(2)6-7-13/h10,13H,3-8H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUZTEXCPBSFLP-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H](C1)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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